molecular formula C23H25FN4OS B2828752 2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1185131-42-3

2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2828752
CAS No.: 1185131-42-3
M. Wt: 424.54
InChI Key: MAZUDXQKMNRLJX-UHFFFAOYSA-N
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Description

This compound is a spirocyclic triazaspiro derivative featuring:

  • A 1,4,8-triazaspiro[4.5]decane core with a methyl group at position 6.
  • A 4-fluorophenyl substituent at position 3 of the spiro ring.
  • A thioether linkage connecting the spiro system to an N-(p-tolyl)acetamide moiety. The fluorine atom enhances metabolic stability and bioavailability, while the p-tolyl group may influence lipophilicity and target binding .

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4OS/c1-16-3-9-19(10-4-16)25-20(29)15-30-22-21(17-5-7-18(24)8-6-17)26-23(27-22)11-13-28(2)14-12-23/h3-10H,11-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZUDXQKMNRLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps. The starting materials often include 4-fluoroaniline, methylamine, and p-toluidine. The synthesis may proceed through a series of reactions such as nucleophilic substitution, cyclization, and thiolation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. Continuous flow reactors could also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound featuring a spirocyclic structure. It is an acetamide derivative with a thioether functionality.

Scientific Research Applications

  • Building Block in Chemistry This compound serves as a fundamental building block for synthesizing more complex molecules.
  • Potential Biological Activity It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
  • Drug Development Due to its unique structural features, it is explored as a candidate for drug development.
  • Advanced Materials It is utilized in the development of advanced materials with specific properties.

Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, potentially binding to enzymes or receptors and modulating their activity, which triggers a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

While one search result mentions the applications of 2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide, other similar compounds have applications of their own. For example, 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide has potential therapeutic applications:

  • Pain Management It has been investigated for its effects on the ORL-1 G-protein coupled receptor, which is implicated in pain modulation and could be beneficial for conditions like neuropathic pain and migraines.
  • Mental Health Disorders It may have anxiolytic and antidepressant properties due to its interaction with neurotransmitter systems.

Mechanism of Action

The mechanism of action of 2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Acetamide Modifications : The p-tolyl group in the target compound offers moderate lipophilicity, while 2,4-dimethoxyphenyl () introduces polarity via methoxy groups.

Spirocyclic Compounds with Varied Heterocycles

Spiro systems with different heteroatom arrangements exhibit distinct bioactivity profiles:

Compound Name Spiro Core Bioactivity/Application Reference
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione 1,3-Diazaspiro[4.5]decane Not specified (structural analog)
7-(2,3-Difluoro-4-(2-(methyl(oxetan-3-yl)amino)ethoxy)benzyl)-10-hydroxy-6-methyl-8-oxo-... 6,7-Diazaspiro[4.5]decene Kinase inhibition (patent claim)

Key Observations :

  • The 1,4,8-triazaspiro core in the target compound provides three nitrogen atoms for hydrogen bonding, contrasting with the 1,3-diazaspiro systems in , which may limit interaction sites.
  • Patent compounds () with diazaspiro cores highlight the scaffold's versatility in drug discovery, particularly for kinase targets.

Thioacetamide-Containing Derivatives with Diverse Heterocycles

Thioacetamide-linked compounds with alternative heterocycles illustrate structural diversity and activity trends:

Compound Name Heterocycle Bioactivity Reference
2-((3-(1H-Benzo[d]imidazol-2-yl)quinolin-2-yl)thio)-N-(4-nitrophenyl)acetamide (9j) Quinoline-benzoimidazole Not specified
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4h) Benzothiazole-thiadiazole Antiproliferative (GC-MS confirmed)
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) Thiazole-piperazine MMP inhibition potential

Key Observations :

  • Antiproliferative activity in correlates with thiadiazole-ureido motifs, suggesting the target’s thioacetamide group may similarly engage in DNA or protein interactions.

Q & A

Q. What are the key synthetic pathways for synthesizing 2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide?

The synthesis involves multi-step organic reactions, typically starting with the formation of the spirocyclic triazaspiro core, followed by halogenation (e.g., introducing the 4-fluorophenyl group) and thioacetamide linkage formation. Critical steps include:

  • Core formation : Cyclization reactions using catalysts like palladium on carbon or triethylamine to assemble the spirocyclic structure .
  • Functionalization : Suzuki coupling or nucleophilic substitution to attach substituents (e.g., 4-fluorophenyl and p-tolyl groups) .
  • Thioether bond formation : Reaction of a thiol intermediate with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
    Purification often requires column chromatography and recrystallization .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

Key methods include:

  • NMR spectroscopy : To confirm the spirocyclic framework and substituent positions (e.g., ¹H/¹³C NMR for methyl groups and aromatic protons) .
  • Mass spectrometry (HRMS) : For molecular weight validation and detection of synthetic byproducts .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for the triazaspiro system .
  • HPLC : To assess purity (>95% is typical for pharmacological studies) .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in biological systems?

Proposed methodologies:

  • Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen for protein binding partners .
  • Enzyme inhibition assays : Test against kinases or proteases, given the triazaspiro core’s similarity to known inhibitors .
  • Computational docking : Map the compound’s interaction with binding pockets (e.g., using AutoDock Vina) guided by HOMO-LUMO analysis of electron-rich regions .
  • Cellular pathway profiling : RNA-seq or phosphoproteomics to identify downstream effects in treated cell lines .

Q. What strategies optimize reaction conditions to improve yield and reduce byproducts in its synthesis?

Methodological approaches:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during halogenation .
  • Catalyst screening : Test Pd/C, CuI, or organocatalysts for coupling steps .
  • Design of Experiments (DOE) : Statistically evaluate variables (e.g., molar ratios, reaction time) to identify optimal conditions .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Cross-validation : Replicate assays in orthogonal systems (e.g., in vitro enzymatic vs. cell-based assays) .
  • Structural analogs : Compare activity of derivatives to isolate the impact of substituents (e.g., 4-fluorophenyl vs. chlorophenyl) .
  • Meta-analysis : Pool data from multiple studies to identify trends, accounting for variables like assay pH or cell line variability .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify substituents (e.g., replacing p-tolyl with 3,5-dimethylphenyl) and test bioactivity .
  • QSAR modeling : Correlate electronic properties (e.g., Hammett constants) with activity using multivariate regression .
  • Crystallographic studies : Resolve bound conformations to identify critical interactions (e.g., hydrogen bonds with the acetamide group) .

Q. How can metabolic stability and degradation pathways be evaluated preclinically?

  • Liver microsomal assays : Incubate with cytochrome P450 isoforms to identify major metabolites via LC-MS .
  • Stability profiling : Monitor degradation under varying pH, temperature, and light conditions using HPLC .
  • Isotope labeling : Use ¹⁴C-labeled analogs to trace metabolic fate in animal models .

Experimental Design & Data Analysis

Q. How to design in vivo studies to evaluate efficacy and toxicity?

  • Dose-ranging studies : Start with MTD (maximum tolerated dose) determined via acute toxicity assays in rodents .
  • Pharmacokinetics (PK) : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS .
  • Endpoint selection : Include biomarkers (e.g., enzyme activity) and histopathology for toxicity assessment .

Q. What computational tools predict this compound’s interactions with biological targets?

  • Molecular dynamics simulations : Simulate binding stability over time (e.g., GROMACS) .
  • Pharmacophore modeling : Identify essential features (e.g., sulfur atom in thioether) for activity .
  • Free energy calculations : Use MM-PBSA to estimate binding affinities .

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